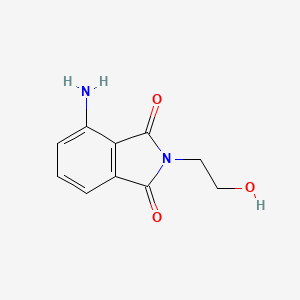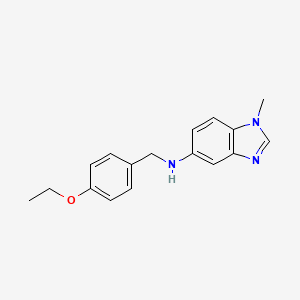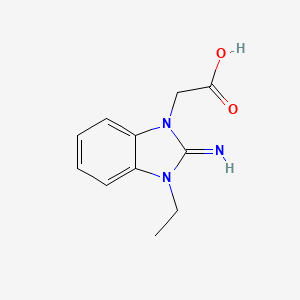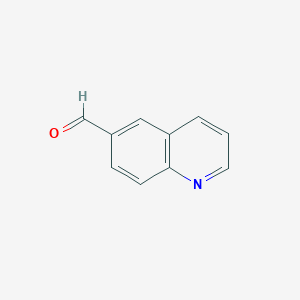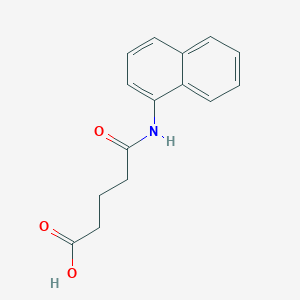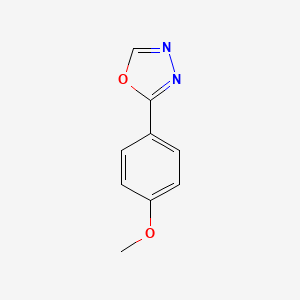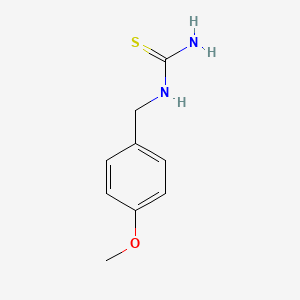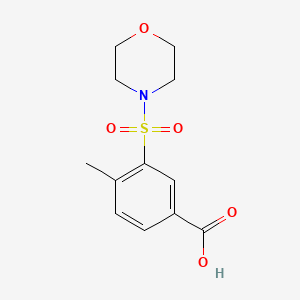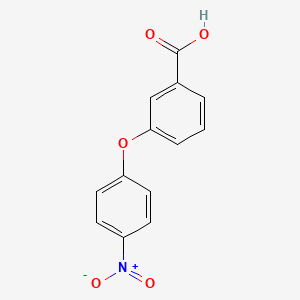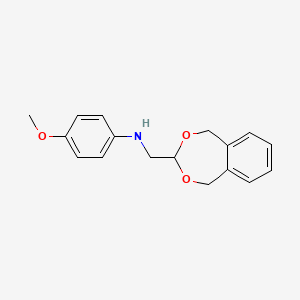
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine: is a synthetic organic compound characterized by a complex structure that includes a benzocycloheptene ring system with dioxa substitutions and a methoxyphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors such as 4-methoxybenzaldehyde and appropriate cyclic ketones.
Formation of the Benzocycloheptene Ring: The benzocycloheptene ring can be constructed through a series of cyclization reactions. One common method involves the use of a Friedel-Crafts acylation followed by intramolecular cyclization.
Introduction of Dioxa Groups: The dioxa groups are introduced via oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other peroxides.
Attachment of the Methoxyphenylamine Moiety: The final step involves the nucleophilic substitution reaction where the methoxyphenylamine is attached to the benzocycloheptene ring. This can be achieved using conditions such as reflux in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclization and oxidation steps, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxa groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzocycloheptene ring or the methoxy group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Analogs: Compounds with reduced aromatic or aliphatic groups.
Substituted Derivatives: Compounds with various substituents on the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Chemical Engineering: Employed in the design of new chemical processes and products.
Mechanism of Action
The mechanism by which (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dioxa groups and the methoxyphenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-hydroxy-phenyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-ethyl-phenyl)-amine: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness:
Methoxy Group: The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
Dioxa Substitutions: The dioxa groups provide unique sites for chemical reactions and interactions, enhancing its versatility in various applications.
This detailed overview should provide a comprehensive understanding of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-16-8-6-15(7-9-16)18-10-17-20-11-13-4-2-3-5-14(13)12-21-17/h2-9,17-18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNMDZBEDXUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354425 |
Source


|
| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312585-47-0 |
Source


|
| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
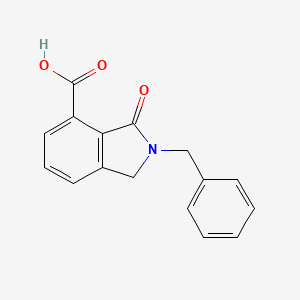
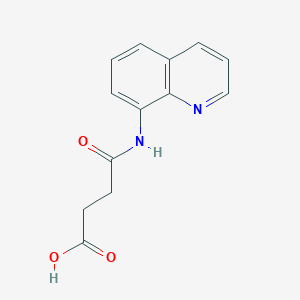
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)
